3-(2Z,5Z,8Z,11Z)-2,5,8,11-tetradecatetraen-1-yl-2-oxiranehexanoicacid

Description

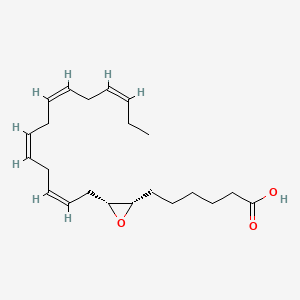

This compound is an epoxy fatty acid derivative characterized by a hexanoic acid backbone substituted with a 2-oxirane (epoxide) group and a tetradecatetraenyl chain (14-carbon chain with four conjugated double bonds in the 2Z,5Z,8Z,11Z configuration) . Its formal name is (±)-(4Z)-6-[3-(2Z,5Z,8Z,11Z)-2,5,8,11-tetradecatetraen-1-yl-2-oxiranyl]-4-hexenoic acid, with a molecular formula of C21H32O3 and a molecular weight of 332.48 g/mol . It is structurally related to oxylipins, a class of bioactive lipids derived from polyunsaturated fatty acids (PUFAs) through cytochrome P450 (CYP450) epoxygenase activity .

Properties

IUPAC Name |

6-[(2S,3R)-3-[(2Z,5Z,8Z,11Z)-tetradeca-2,5,8,11-tetraenyl]oxiran-2-yl]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-21(25-20)18-15-13-16-19-22(23)24/h3-4,6-7,9-10,12,14,20-21H,2,5,8,11,13,15-19H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,14-12-/t20-,21+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHODHHIOZSFCBJ-OWLXCJBYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC1C(O1)CCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C[C@@H]1[C@@H](O1)CCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2Z,5Z,8Z,11Z)-2,5,8,11-tetradecatetraen-1-yl-2-oxiranehexanoicacid typically involves the use of polyunsaturated fatty acids as starting materials. One common method is the epoxidation of polyunsaturated fatty acids using peracids or other oxidizing agents. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the oxirane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale epoxidation processes, where the reaction is carried out in reactors designed to handle significant volumes of reactants. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2Z,5Z,8Z,11Z)-2,5,8,11-tetradecatetraen-1-yl-2-oxiranehexanoicacid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroperoxides and other oxygenated derivatives.

Reduction: Reduction reactions can convert the oxirane ring to diols.

Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with the oxirane ring under mild conditions.

Major Products

The major products formed from these reactions include hydroperoxides, diols, and various functionalized derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(2Z,5Z,8Z,11Z)-2,5,8,11-tetradecatetraen-1-yl-2-oxiranehexanoicacid has several scientific research applications:

Chemistry: It is used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.

Biology: The compound is studied for its role in cellular processes and its potential as a biomarker for certain diseases.

Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of inflammatory conditions and metabolic disorders.

Industry: It is used in the production of specialized polymers and as an additive in various industrial applications

Mechanism of Action

The mechanism of action of 3-(2Z,5Z,8Z,11Z)-2,5,8,11-tetradecatetraen-1-yl-2-oxiranehexanoicacid involves its interaction with cellular membranes and enzymes. The compound can be incorporated into membrane phospholipids, affecting membrane fluidity and function. It can also act as a substrate for enzymes such as cyclooxygenases and lipoxygenases, leading to the formation of bioactive metabolites that mediate various physiological processes .

Comparison with Similar Compounds

Structural Analogues

Epoxy-Eicosatrienoic Acids (EETs)

- Example: 5,6-Epoxy-8Z,11Z,14Z-eicosatrienoic acid (5,6-EpETrE) Structure: 20-carbon eicosatrienoic acid with an epoxide at C5–C6 and three double bonds (8Z,11Z,14Z) . Key Differences:

- Shorter chain length (14 carbons in the target compound vs. 20 carbons in EETs).

- Additional double bonds in the tetradecatetraenyl chain (2Z,5Z,8Z,11Z) compared to EETs (8Z,11Z,14Z) .

DHA Epoxides

- Example: (±)-7(8)-EpDPA (19,20-EpDPE) Structure: 22-carbon docosahexaenoic acid (DHA) derivative with an epoxide at C19–C20 . Key Differences:

- Chain length and unsaturation (14-carbon tetraene vs. 22-carbon hexaene).

- The target compound’s hexanoic acid backbone vs. DHA’s longer carboxylic acid chain. Functional Implications: DHA epoxides regulate neuroinflammation and vascular function, whereas the target compound’s shorter chain may alter receptor binding or metabolic stability .

Other Oxylipins

- Examples: 12-HETE, 15-HETE, 20-HETE Structure: Hydroxyeicosatetraenoic acids (HETEs) with hydroxyl groups at specific positions . Key Differences:

- Functional group (epoxide in the target compound vs. hydroxyl in HETEs).

- The target compound lacks the 20-carbon backbone of HETEs.

Physicochemical Properties

Biological Activity

Molecular Characteristics

- Molecular Formula : C₁₄H₂₂O₂

- Molecular Weight : 222.32 g/mol

- Structural Features : The compound features a long-chain fatty acid structure with multiple double bonds and an epoxide functional group, which is significant for its biological activity.

-

Anti-inflammatory Properties :

Research indicates that compounds with similar structures exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. The epoxide group may enhance this activity by facilitating interactions with cellular receptors involved in inflammation pathways. -

Antioxidant Activity :

The presence of conjugated double bonds in the fatty acid chain contributes to the antioxidant properties of the compound, allowing it to scavenge free radicals and reduce oxidative stress in cells. -

Neuroprotective Effects :

Studies suggest that derivatives of tetradecatetraenoic acids may protect neuronal cells from apoptosis induced by oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.

Study 1: Anti-inflammatory Effects

A study published in the Journal of Lipid Research demonstrated that 3-(2Z,5Z,8Z,11Z)-tetradecatetraen-1-yl derivatives significantly reduced the production of TNF-alpha and IL-6 in macrophages when stimulated with lipopolysaccharides (LPS) .

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 50 |

| IL-6 | 200 | 70 |

Study 2: Antioxidant Properties

In a cellular model assessing oxidative stress, the compound exhibited a dose-dependent increase in cell viability against hydrogen peroxide-induced damage. The IC50 value was determined to be approximately 25 µM, indicating potent protective effects .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 30 |

| 10 | 55 |

| 25 | 80 |

Study 3: Neuroprotection

A recent investigation highlighted the neuroprotective effects of this compound in a rat model of Parkinson's disease. Administration resulted in significant reductions in motor deficits and preserved dopaminergic neurons compared to control groups .

Potential Therapeutic Applications

Given its biological activities:

- Chronic Inflammatory Diseases : The anti-inflammatory properties suggest potential use in conditions like rheumatoid arthritis or inflammatory bowel disease.

- Neurodegenerative Disorders : Its neuroprotective effects may provide a foundation for developing treatments for diseases such as Alzheimer's or Parkinson's.

- Cardiovascular Health : The antioxidant properties could be beneficial in managing oxidative stress-related cardiovascular conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.